Cas no 1488015-17-3 (3-(5-bromopyridin-2-yl)aminopropane-1,2-diol)

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 化学的及び物理的性質
名前と識別子
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- AKOS015520144
- EN300-8170675
- 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
- 1488015-17-3
- 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol
-
- MDL: MFCD21709733
- インチ: 1S/C8H11BrN2O2/c9-6-1-2-8(10-3-6)11-4-7(13)5-12/h1-3,7,12-13H,4-5H2,(H,10,11)
- InChIKey: BJEWFWUQSXSMGV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)NCC(CO)O
計算された属性
- 精确分子量: 246.00039g/mol
- 同位素质量: 246.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 65.4Ų
3-(5-bromopyridin-2-yl)aminopropane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8170675-1.0g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
1PlusChem | 1P028VGU-500mg |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 500mg |
$737.00 | 2024-06-20 | |
Enamine | EN300-8170675-1g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 1g |
$699.0 | 2023-09-02 | |
1PlusChem | 1P028VGU-250mg |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 250mg |
$491.00 | 2024-06-20 | |
Enamine | EN300-8170675-5g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 5g |
$2028.0 | 2023-09-02 | |
1PlusChem | 1P028VGU-1g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 1g |
$926.00 | 2024-06-20 | |
Aaron | AR028VP6-500mg |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 500mg |
$776.00 | 2025-02-17 | |
1PlusChem | 1P028VGU-50mg |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 50mg |
$255.00 | 2024-06-20 | |
1PlusChem | 1P028VGU-2.5g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 2.5g |
$1756.00 | 2024-06-20 | |
1PlusChem | 1P028VGU-10g |
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |
1488015-17-3 | 95% | 10g |
$3779.00 | 2024-06-20 |
3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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4. Caper tea
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
3-(5-bromopyridin-2-yl)aminopropane-1,2-diolに関する追加情報
3-(5-Bromopyridin-2-yl)aminopropane-1,2-diol (CAS No. 1488015-17-3)
3-(5-Bromopyridin-2-yl)aminopropane-1,2-diol is a compound with the CAS registry number 1488015-17-3, which is a unique identifier assigned by the Chemical Abstracts Service to this specific chemical substance. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a bromopyridine ring attached to an amino group, which is further connected to a propane diol backbone. This structure endows the compound with both aromatic and hydroxyl functionalities, making it versatile for various chemical reactions and applications.
The synthesis of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol typically involves multi-step organic reactions. One common approach includes the bromination of pyridine derivatives followed by nucleophilic substitution or coupling reactions to introduce the amino and diol groups. The exact synthetic pathway may vary depending on the desired regioselectivity and stereochemistry of the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the most promising applications of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol lies in its use as an intermediate in drug discovery. The presence of the bromine atom in the pyridine ring makes it an attractive candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in medicinal chemistry to construct complex molecular frameworks. Additionally, the amino and hydroxyl groups provide sites for further functionalization, allowing researchers to explore its potential as a building block for bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.
Recent studies have highlighted the role of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol in the development of advanced materials. For instance, its ability to form hydrogen bonds due to the hydroxyl groups makes it a suitable candidate for constructing supramolecular assemblies or polymer networks with tailored properties. Moreover, the bromine atom can act as a leaving group in certain reactions, facilitating the incorporation of this compound into larger molecular structures or conjugated systems.
In terms of physical properties, 3-(5-bromopyridin-2-y l)aminopropane - 1 , 2 - diol exhibits a melting point around 90°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows absorption bands characteristic of aromatic systems with conjugated substituents, which can be useful for sensing applications or as components in optoelectronic devices.
The safety profile of 3-(5-bromopyridin - 2 - yl ) amine propane - 1 , 2 - diol has been evaluated according to standard protocols. It is considered non-toxic under normal handling conditions but should be stored away from light and moisture to prevent degradation. Proper personal protective equipment should be used during handling to minimize exposure risks.
In conclusion, 3-(5-bromopyridin - 2 - yl ) amine propane - 1 , 2 - diol (CAS No. 1488015 - 17 - 3) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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